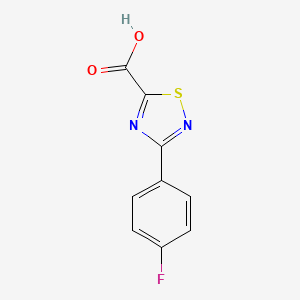

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

Description

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid (CAS No. 2090018-84-9) is a heterocyclic compound with a molecular formula of C₉H₅FN₂O₂S and a molecular weight of 224.21 g/mol . The molecule comprises a 1,2,4-thiadiazole core substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and lipophilicity, while the carboxylic acid group provides hydrogen-bonding capability for target interactions .

Properties

Molecular Formula |

C9H5FN2O2S |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid |

InChI |

InChI=1S/C9H5FN2O2S/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) |

InChI Key |

XSGCXZCZWXXULN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=N2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its derivatives have been explored for their potential use in pharmaceuticals and agrochemicals due to their diverse functional groups.

| Application | Details |

|---|---|

| Synthesis of Pharmaceuticals | Used in the development of novel drugs targeting various diseases. |

| Agrochemical Development | Investigated for its efficacy as a pesticide or herbicide. |

This compound exhibits significant biological activities, making it a subject of interest in pharmacology:

- Antimicrobial Properties: Studies indicate its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

- Anti-inflammatory Effects: Research has shown that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against multiple bacterial and fungal strains. |

| Anti-inflammatory | Potential to reduce inflammation in vivo. |

Medical Applications

The therapeutic potential of 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid has been explored in various medical contexts:

- Anticancer Research: Preliminary studies suggest that this compound can induce apoptosis in cancer cells through specific molecular interactions.

- Drug Development: Its unique structure allows for modifications that enhance bioavailability and target specificity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid exhibited potent activity against resistant strains of bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university investigated the anti-inflammatory properties of this compound using animal models. The findings indicated a reduction in pro-inflammatory cytokines when treated with the compound, highlighting its potential for therapeutic use in chronic inflammatory conditions.

Industrial Applications

Beyond its research applications, 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is being evaluated for use in materials science:

- Development of New Materials: The compound is being studied for its potential application in creating advanced materials with unique electronic properties.

- Cosmetic Formulations: Its chemical stability and biological activity make it suitable for incorporation into cosmetic products aimed at enhancing skin health.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1,2,4-Oxadiazole Analogs

- 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS similarity score: 0.84) replaces the sulfur atom in the thiadiazole ring with oxygen . Oxadiazoles generally exhibit lower thermal stability compared to thiadiazoles due to weaker S···N vs. O···N interactions .

- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) demonstrates antituberculosis activity, highlighting how peripheral substituents (e.g., piperidine carboxamide) can modulate bioactivity despite core differences .

Pyrimidine Derivatives

- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid features a six-membered pyrimidine ring with two ketone groups. The expanded ring system increases molecular planarity and solubility but reduces ring strain compared to thiadiazoles.

Substituent Variations

Cyano-Substituted Thiadiazoles

- 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole (7b, MW: 288.32 g/mol) replaces the carboxylic acid with cyano groups. The electron-withdrawing cyano substituents enhance electrophilicity but reduce solubility in polar solvents. Crystallographic data (CCDC 879278) reveal a near-planar structure with dihedral angles <10° between aromatic rings, favoring solid-state π-π interactions .

Thiophene-Based Analogs

- Thiophene derivatives like 5-(4-chlorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-thiophene-2-carboxylic acid incorporate sulfur-containing heterocycles but with larger conjugated systems. These compounds exhibit anticancer activity superior to doxorubicin, emphasizing the role of extended aromaticity in intercalation-based mechanisms .

Physicochemical and Structural Properties

| Property | 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic Acid | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid | 5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.21 | 209.18 | 288.32 |

| Core Heteroatom | S, N | O, N | S, N |

| Key Substituents | -COOH, 4-F-C₆H₄ | -COOH, 4-F-C₆H₄ | -CN, 3-CN-C₆H₄ |

| Solubility (Predicted) | Moderate (polar solvents) | High (polar solvents) | Low (nonpolar solvents) |

| Dihedral Angle (Ring/Ph) | Not reported | Not reported | <10° |

Biological Activity

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C9H6FN2O2S

- Molecular Weight : 206.22 g/mol

- CAS Number : 78875-63-5

- InChI Key : DQZLGXDVESJWKA-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that derivatives of thiadiazoles, including 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid, exhibit a wide range of biological activities:

- Antiviral Activity : Studies have shown that thiadiazole derivatives can possess significant antiviral properties. For instance, compounds with similar scaffolds demonstrated effective inhibition against Tobacco Mosaic Virus (TMV), showcasing induction potencies of over 60% at certain concentrations .

- Anticancer Potential : The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have reported moderate cytotoxic effects with IC50 values ranging from 193.93 to 274.60 µg/mL against lung cancer cells (A549) and other lines .

- Antimicrobial Effects : Thiadiazole derivatives have also been noted for their antibacterial and antifungal activities. The presence of the fluorophenyl group is thought to enhance these effects, contributing to the overall efficacy of the compound .

The mechanisms by which 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Viral Replication : The compound may interfere with viral replication processes through direct interaction with viral proteins or host cell pathways.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that thiadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

Antiviral Activity Against TMV

A study highlighted the antiviral potential of thiadiazole derivatives against TMV. When tested at a concentration of 50 µg/mL, the compound exhibited an induction potency of 61.03%, outperforming standard antiviral agents like ninamycin . This suggests a promising application in agricultural biotechnology for plant disease management.

Anticancer Efficacy

In a comparative study involving various cancer cell lines, 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid showed significant cytotoxicity with IC50 values indicating moderate activity against A549 cells (IC50 = 193.93 µg/mL) compared to established chemotherapeutics . This positions the compound as a candidate for further development in cancer therapy.

Comparative Biological Activity Table

| Activity Type | Compound/Reference | IC50 Value (µg/mL) | Comments |

|---|---|---|---|

| Antiviral | 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid | ~50 | Effective against TMV |

| Anticancer | Various Cancer Cell Lines | 193.93 - 274.60 | Moderate cytotoxicity |

| Antimicrobial | Similar Thiadiazoles | Varies | Notable antibacterial and antifungal effects |

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis often involves coupling reactions between fluorophenyl precursors and heterocyclic intermediates. For example, chlorinated carboxylic acid derivatives (e.g., 3-chloro-2-methyl-2-hydroxypropionic acid) can react with 4-fluorophenyl sulfinic acid salts under basic conditions to form structurally similar compounds. Key variables include:

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Catalyst : Alkali metal salts (e.g., sodium sulfinate) improve reaction efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Table 1 : Example Reaction Conditions for Analogous Syntheses

| Precursor | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro-2-hydroxy acid | 4-Fluorophenyl sulfinate | DMF | 75–85 |

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the thiadiazole ring and fluorophenyl group. F NMR is critical for verifying fluorine substitution patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% is typical for research-grade material) .

- FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. How can X-ray crystallography be utilized to determine the molecular structure, and what software is recommended for data analysis?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing arrangements. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data. Steps include:

Crystal mounting and data collection at low temperature (100 K) to reduce thermal motion.

Structure solution via direct methods (SHELXD) and refinement with SHELXL .

Table 2 : Typical Crystallographic Parameters for Thiadiazole Derivatives

| Parameter | Value |

|---|---|

| Space group | P/c |

| R-factor | <0.05 |

| Resolution (Å) | 0.8–1.2 |

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound under varying catalytic conditions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables like catalyst loading, temperature, and solvent polarity. For example:

- Central Composite Design : Vary sodium sulfinate concentration (0.5–2.0 eq) and temperature (50–90°C) to model yield response surfaces.

- Statistical Analysis : ANOVA identifies significant factors (e.g., catalyst > temperature in fluorophenyl coupling) .

Q. What strategies are recommended for resolving contradictions in analytical data (e.g., NMR vs. HPLC purity assessments)?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., LC-MS to confirm HPLC peaks correspond to the target compound).

- Spiking Experiments : Add a pure standard to the sample; if discrepancies persist, investigate matrix effects or degradation .

- 2D NMR : Use HSQC or HMBC to resolve overlapping signals in complex mixtures .

Q. How can computational methods predict the reactivity of this compound in derivatization reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiadiazole ring.

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.

- MD Simulations : Assess stability of derivatives in aqueous environments (e.g., solvation free energy calculations) .

Q. What are the challenges in synthesizing fluorinated thiadiazole-carboxylic acid derivatives with enhanced bioavailability?

- Methodological Answer :

- Solubility Optimization : Introduce polar groups (e.g., -OH, -NH) via ester hydrolysis or amidation while maintaining fluorophenyl hydrophobicity.

- Prodrug Strategies : Convert the carboxylic acid to a methyl ester for improved membrane permeability, with in vivo enzymatic activation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Benchmarking : Compare experimental NMR shifts with computed values (e.g., using Gaussian at the B3LYP/6-31G* level).

- Dynamic Effects : Account for solvent and temperature differences in simulations (e.g., PCM solvent model in DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.